molecular formula C9H12N6O3 B1667026 阿姆多昔韦 CAS No. 145514-04-1

阿姆多昔韦

货号 B1667026
CAS 编号: 145514-04-1
分子量: 252.23 g/mol
InChI 键: RLAHNGKRJJEIJL-RFZPGFLSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular formula of Amdoxovir is C9H12N6O3 . The InChIKey is RLAHNGKRJJEIJL-RFZPGFLSSA-N .


Chemical Reactions Analysis

Amdoxovir inhibits HIV-1 containing the M184V/I mutation and is rapidly absorbed and deaminated to its active metabolite, β-d-dioxolane guanosine (DXG) .


Physical And Chemical Properties Analysis

Amdoxovir has a molecular weight of 252.23 g/mol . The IUPAC name is [(2R,4R)-4-(2,6-diaminopurin-9-yl)-1,3-dioxolan-2-yl]methanol .

科学研究应用

与齐多夫定的药代动力学相互作用

阿姆多昔韦(AMDX)以其对 HIV-1 的抑制作用而闻名,特别是对具有 M184V/I 突变的毒株。由 Hurwitz 等人(2009 年) 进行的一项研究重点关注了 AMDX 和齐多夫定(ZDV)之间的药代动力学相互作用。他们发现,当 AMDX、其活性代谢物或 ZDV 与其他药物共同给药时,其血浆药代动力学参数或尿液中回收率百分比没有显着变化。

与 IMPDH 抑制剂联合治疗 HIV 的有效性

阿姆多昔韦与肌苷单磷酸脱氢酶 (IMPDH) 抑制剂、霉酚酸 (MPA) 和利巴韦林 (RBV) 的组合对野生型和耐药性 HIV-1 变异株均显示出有效的活性。由 Borroto-Esoda 等人(2004 年) 进行的研究突出了这种协同效应,表明 IMPDH 抑制剂在与 AMDX 联合治疗 HIV 中的作用。

对耐药性 HIV-1 分离株的疗效

Mewshaw 等人(2002 年) 进行的研究表明,二恶唑烷鸟苷 (DXG),即 AMDX 的活性形式,是耐药性 HIV-1 分离株的有效抑制剂。该研究显示了 DXG 对对标准 NRTI 和 NNRTI 疗法具有耐药性的 HIV-1 分离株的有效性。

抑制 HIV-1 逆转录酶

Jeffrey 等人(2003 年) 的研究探讨了 AMDX 作为 DXG 的前药在抑制 HIV-1 逆转录酶中的作用。他们发现,DXG 的活性形式 DXG-TP 有效抑制病毒 DNA 合成,表明 AMDX 可用于治疗使用核苷逆转录酶抑制剂的患者。

抗病毒活性和安全性

Gripshover 等人(2005 年) 进行的一项研究评估了 AMDX 与恩夫韦肽和优化背景方案联合使用对 HIV-1 感染受试者的抗病毒活性和安全性。他们发现,虽然 AMDX 看起来是安全的,但它在他们的小型研究中并没有增加显着的抗逆转录病毒活性。

DXG 的磷酸化途径

冯等人(2004 年)研究了 DXG 的磷酸化途径,展示了在体内将 AMDX 转化为其活性形式的过程。他们的研究结果详细记录在 Feng 等人(2004 年) 中,对于理解 AMDX 如何被激活并对 HIV-1 发挥作用至关重要。

与齐多夫定联合用于 HIV-1 治疗

Murphy 等人(2010 年)重点研究了 AMDX 与减少剂量和标准剂量齐多夫定联合用于 HIV-1 治疗。他们在 Murphy 等人(2010 年) 中的研究表明,AMDX 与齐多夫定的组合比 AMDX 单一疗法更有效,并且病毒载量变异性降低,表明具有协同效应。

原代人淋巴细胞中的细胞药理学

Hernández-Santiago 等人(2007 年)研究了 DXG 在原代人淋巴细胞中的细胞药理学,重点关注剂量反应关系和细胞内半衰期。他们的研究结果详细记录在 Hernández-Santiago 等人(2007 年) 中,表明 DXG 可能会每天给药一次,并可能与 ZDV 共同配制以提高疗效。

抗病毒治疗中的开发和应用

多项研究探讨了 AMDX 在抗病毒治疗中的开发和应用。Otto(2004 年)讨论了 AMDX 与其他核苷逆转录酶抑制剂在 HIV-1 感染治疗中正在进行的开发,强调了其相对于现有治疗方法的潜在益处。更多详细信息可以在 Otto(2004 年) 中找到。

药代动力学和药物相互作用

由 Fromentin 等人(2009 年)进行的一项研究开发了一种同时测量 AMDX、其代谢物 DXG 和齐多夫定在人血浆中的方法,这对于理解 AMDX 的药代动力学和潜在药物相互作用至关重要。这项研究的详细信息可以在 Fromentin 等人(2009 年) 中找到。

作用机制

Amdoxovir acts as a nucleoside reverse transcriptase inhibitor (NRTI). It targets the reverse transcriptase/RNaseH of the Human immunodeficiency virus 1 .

未来方向

Amdoxovir was in advanced Phase II clinical trials around 2010. In 2013, a Phase II trial was terminated and another was withdrawn before it started. No further studies appear to have been done . The future directions of Amdoxovir are not explicitly mentioned in the retrieved information.

属性

IUPAC Name

[(2R,4R)-4-(2,6-diaminopurin-9-yl)-1,3-dioxolan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6O3/c10-7-6-8(14-9(11)13-7)15(3-12-6)4-2-17-5(1-16)18-4/h3-5,16H,1-2H2,(H4,10,11,13,14)/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAHNGKRJJEIJL-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(O1)CO)N2C=NC3=C(N=C(N=C32)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O[C@@H](O1)CO)N2C=NC3=C(N=C(N=C32)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801027435
Record name (2R-cis)-4-(2,6-Diamino-9H-purin-9-yl)-1,3-dioxolane-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801027435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amdoxovir

CAS RN

145514-04-1
Record name Amdoxovir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145514-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amdoxovir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145514041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amdoxovir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06619
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (2R-cis)-4-(2,6-Diamino-9H-purin-9-yl)-1,3-dioxolane-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801027435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMDOXOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54I81H0M9C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amdoxovir
Reactant of Route 2
Reactant of Route 2
Amdoxovir
Reactant of Route 3
Amdoxovir
Reactant of Route 4
Amdoxovir
Reactant of Route 5
Amdoxovir
Reactant of Route 6
Amdoxovir

Q & A

Q1: How does Amdoxovir exert its antiviral effect?

A1: Amdoxovir [(–)-β-d-2,6-diaminopurine dioxolane (DAPD)] itself is a prodrug, meaning it is inactive until metabolized in the body []. It is converted to its active form, dioxolane guanosine (DXG), by adenosine deaminase [, ]. DXG is further phosphorylated to DXG triphosphate (DXG-TP), which competes with the natural substrate deoxyguanosine triphosphate (dGTP) for incorporation into viral DNA by HIV-1 reverse transcriptase (RT) [, , ]. This incorporation ultimately halts viral DNA synthesis [, , ].

Q2: What makes Amdoxovir potentially useful against drug-resistant HIV?

A2: DXG, the active metabolite, maintains activity against many HIV-1 strains that have developed resistance to other nucleoside reverse transcriptase inhibitors (NRTIs) [, , ]. Notably, DXG shows efficacy against viruses with mutations like M184V (resistant to lamivudine and emtricitabine) and those with multiple NRTI resistance mutations [, , ].

Q3: Does Amdoxovir act synergistically with any other anti-HIV drugs?

A3: Yes, research suggests that Amdoxovir acts synergistically with zidovudine (AZT) [, , ]. Studies in HIV-1-infected lymphocytes demonstrate this synergy [], and clinical trials have shown that the combination of Amdoxovir and zidovudine leads to a more potent reduction in viral load compared to either drug alone [].

Q4: What is the significance of the synergistic effect between Amdoxovir and zidovudine?

A4: This synergy allows for a potential reduction in the zidovudine dose, which could lead to a more favorable side-effect profile []. This is because lower doses of zidovudine are associated with fewer toxicities while maintaining adequate levels of the active triphosphate form [].

Q5: Does combining Amdoxovir with inosine monophosphate dehydrogenase (IMPDH) inhibitors offer any benefits?

A5: Yes, studies show that combining Amdoxovir or DXG with IMPDH inhibitors like mycophenolic acid (MPA) and ribavirin (RBV) enhances antiviral activity []. This enhancement is attributed to the IMPDH inhibitors’ ability to reduce intracellular dGTP levels, providing DXG-TP a competitive advantage [].

Q6: What is the molecular formula and weight of Amdoxovir?

A6: The molecular formula of Amdoxovir is C10H14N6O4, and its molecular weight is 282.25 g/mol [].

Q7: What is the metabolic pathway of Amdoxovir?

A7: Amdoxovir is rapidly absorbed and deaminated to its active metabolite, dioxolane guanosine (DXG) [, ]. DXG is further phosphorylated intracellularly to its active triphosphate form, DXG-TP [, ].

Q8: Does the co-administration of Amdoxovir and zidovudine affect their individual pharmacokinetic profiles?

A8: No, studies show that co-administration of Amdoxovir with zidovudine does not significantly alter the pharmacokinetic parameters of either drug or their respective metabolites [].

Q9: What is the intracellular half-life of the active Amdoxovir metabolite, DXG-TP?

A9: DXG-TP exhibits a long intracellular half-life of approximately 16 hours in activated human peripheral blood mononuclear cells [].

Q10: What are the implications of the long intracellular half-life of DXG-TP?

A10: This long half-life suggests that an appropriately designed prodrug of DXG could potentially allow for once-daily dosing of Amdoxovir [].

Q11: How is the antiviral activity of Amdoxovir evaluated in vitro?

A11: Antiviral activity is typically assessed in vitro using primary human lymphocytes infected with HIV-1 [, , , ]. The concentration of Amdoxovir or DXG required to inhibit viral replication by 50% (EC50) is commonly used as a measure of antiviral potency [, , , , ].

Q12: Has Amdoxovir demonstrated efficacy in any animal models of HIV infection?

A12: Yes, Amdoxovir has shown efficacy in rhesus macaque models infected with RT-SHIV, a chimeric simian/human immunodeficiency virus [, ].

Q13: What are the primary mechanisms of HIV-1 resistance to Amdoxovir?

A14: The K65R mutation in HIV-1 RT is the primary resistance mutation identified for Amdoxovir [, , , ]. Viruses harboring this mutation show reduced susceptibility to DXG [, , , ].

Q14: Does the M184V mutation, known to confer resistance to lamivudine and emtricitabine, affect Amdoxovir's activity?

A15: No, the M184V mutation does not confer resistance to Amdoxovir [, ]. In fact, the combination of K65R and M184V mutations can increase susceptibility to tenofovir [].

Q15: Are there any other mutations associated with Amdoxovir resistance?

A16: The Q151M mutation, often associated with multi-drug resistance, can confer moderate resistance to Amdoxovir, particularly when present in combination with K65R [, ]. Additionally, a novel S68Δ deletion in HIV-1 RT has been observed in vitro, resulting in reduced susceptibility to Amdoxovir [].

Q16: What is the safety profile of Amdoxovir based on clinical trials?

A18: Clinical trials indicate that Amdoxovir is generally well-tolerated with a favorable safety profile [, , , ]. Most adverse events reported were mild to moderate in severity [, ].

Q17: Are there any specific drug delivery strategies being explored for Amdoxovir?

A19: While specific drug delivery strategies were not discussed in the provided research, the development of prodrugs with enhanced pharmacokinetic properties is a common approach to improve drug delivery and targeting []. Prodrugs can enhance absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to improved efficacy and reduced toxicity [].

Q18: What analytical methods are employed to measure Amdoxovir and its metabolites in biological samples?

A20: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method used to quantify Amdoxovir, DXG, and their phosphorylated metabolites in biological samples like plasma and peripheral blood mononuclear cells [, , , ].

Q19: How are intracellular concentrations of DXG-TP, the active form of Amdoxovir, measured?

A21: Intracellular DXG-TP levels can be determined using an enzymatic assay that measures the inhibition of HIV-1 RT activity []. This assay takes advantage of DXG-TP's ability to compete with radiolabeled dNTPs for incorporation by HIV-1 RT [].

Q20: What are some essential research tools and resources used in the development and study of Amdoxovir?

A20: Key resources include:

  • Cell culture models: Primary human lymphocytes and cell lines are used to assess antiviral activity and study mechanisms of action [, , , , ].
  • Animal models: Rhesus macaques infected with RT-SHIV are used to evaluate efficacy and study viral dynamics in vivo [, ].
  • Enzymatic assays: These assays are employed to determine the intracellular concentrations of DXG-TP [].
  • LC-MS/MS: This technique is crucial for measuring drug and metabolite concentrations in biological samples [, , , ].
  • Molecular modeling: Computational models can be used to understand drug-target interactions and predict resistance profiles [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。